molecular formula C20H19N3O3 B2815746 Chembl4458274 CAS No. 2407782-01-6

Chembl4458274

Cat. No. B2815746
CAS RN: 2407782-01-6
M. Wt: 349.39
InChI Key: IFOIINXSFCQLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include retrosynthetic analysis, which is the process of deconstructing a complex molecule into simpler precursors .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral properties .

Scientific Research Applications

Subarachnoid Hemorrhage (SAH)

LDC7559 has been investigated for its potential role in SAH-induced brain damage. SAH is a severe type of stroke, and therapeutic interventions are challenging. Microglial activation exacerbates neuroinflammation after hemorrhage. LDC7559 inhibits microglial activation and neuronal pyroptosis, promoting brain functional recovery .

Gasdermin D (GSDMD) Inhibition

LDC7559 selectively targets GSDMD, a protein involved in pyroptosis. By blocking the GSDMD-N domain, LDC7559 suppresses inflammation and inhibits neuroinflammation .

Neuroinflammation

Given the critical role of microglia in immune response, LDC7559’s ability to suppress microglial activation may have broader implications for neuroinflammation beyond SAH .

Neuroprotection

LDC7559 reduces neuronal apoptosis and improves behavioral function after SAH. Its mechanism involves decreasing GSDMD levels, which contributes to neuroprotection .

NLRP3 Inflammasome Modulation

Interestingly, LDC7559 does not significantly affect NLRP3 expression after SAH. However, it counteracts GSDMD-mediated pyroptosis induced by the NLRP3 inflammasome activator nigericin .

Stroke Recovery

Considering the impact of neuroinflammation on stroke outcomes, LDC7559’s effects on microglial activation and pyroptosis may hold promise for stroke recovery and rehabilitation.

Mechanism of Action

In pharmacology, this refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

This information can be found in the compound’s Material Safety Data Sheet (MSDS). It includes information on the compound’s toxicity, flammability, reactivity, and precautions for safe handling and storage .

Future Directions

This involves predicting or discussing potential future research directions or applications of the compound .

properties

IUPAC Name

N-[2-(2-methoxyphenyl)-4,10-dihydropyrazolo[5,1-c][1,4]benzoxazepin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13(24)21-15-8-7-14-11-23-16(12-26-20(14)9-15)10-18(22-23)17-5-3-4-6-19(17)25-2/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOIINXSFCQLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(CN3C(=CC(=N3)C4=CC=CC=C4OC)CO2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-Methoxyphenyl)-4,10-dihydrobenzo[f]pyrazolo[5,1-c][1,4]oxazepin-7-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.